4-Chloro-2-methylbutan-1-ol
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Overview
Description
4-Chloro-2-methyl-butan-1-ol is an organic compound with the molecular formula C5H11ClO. It is a chlorinated alcohol, meaning it contains both a chlorine atom and a hydroxyl group (-OH) in its structure. This compound is known for its versatility in various chemical reactions and applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methyl-butan-1-ol can be synthesized through several methods, including:
Hydrochlorination of 2-methyl-1-butene: This involves the addition of hydrogen chloride (HCl) to 2-methyl-1-butene in the presence of a catalyst, typically a Lewis acid like aluminum chloride (AlCl3).
Reduction of 4-chloro-2-methyl-butan-1-one: This method involves the reduction of 4-chloro-2-methyl-butan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the hydrochlorination of 2-methyl-1-butene or the reduction of 4-chloro-2-methyl-butan-1-one. These processes are optimized for efficiency and yield, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-chloro-2-methyl-butan-1-one using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 4-chloro-2-methyl-butan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide (OH-) or ammonia (NH3)
Major Products Formed:
Oxidation: 4-chloro-2-methyl-butan-1-one
Reduction: 4-chloro-2-methyl-butan-1-one
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Chloro-2-methyl-butan-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has been explored for its potential as a sedative, hypnotic, and local anesthetic. It also exhibits antibacterial and antifungal properties.
Industry: It is used as a preservative in pharmaceuticals and cosmetics due to its antimicrobial properties.
Mechanism of Action
4-Chloro-2-methyl-butan-1-ol is similar to other chlorinated alcohols, such as chlorobutanol and 4-chloro-1-butanol. its unique structure, with the chlorine atom and hydroxyl group in specific positions, gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other chlorinated alcohols may not be as effective.
Comparison with Similar Compounds
Chlorobutanol
4-chloro-1-butanol
Properties
Molecular Formula |
C5H11ClO |
---|---|
Molecular Weight |
122.59 g/mol |
IUPAC Name |
4-chloro-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3 |
InChI Key |
RMPDSRDWNMVNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)CO |
Origin of Product |
United States |
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